Cas no 915920-68-2 (2-(2-Bromophenoxy)propanamide)

2-(2-Bromophenoxy)propanamide is a brominated aromatic compound featuring a phenoxypropanamide backbone, which serves as a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct structure, incorporating both bromine and amide functional groups, makes it valuable for constructing complex molecules, particularly in medicinal chemistry for drug development. The bromine substituent enhances reactivity in cross-coupling reactions, while the amide group offers potential for further derivatization. This compound exhibits stability under standard handling conditions, ensuring reliable performance in synthetic applications. Its well-defined chemical properties and synthetic utility make it a preferred choice for researchers exploring novel bioactive compounds or tailored organic frameworks.
2-(2-Bromophenoxy)propanamide structure
2-(2-Bromophenoxy)propanamide structure
Product Name:2-(2-Bromophenoxy)propanamide
CAS No:915920-68-2
MF:C9H10BrNO2
MW:244.085201740265
MDL:MFCD08691896
CID:880802
PubChem ID:43082836
Update Time:2025-06-14

2-(2-Bromophenoxy)propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Bromophenoxy)propanamide
    • 2-(2-bromophenoxy)propanamide(SALTDATA: FREE)
    • AKOS008902804
    • SCHEMBL14783602
    • 915920-68-2
    • DTXSID80655390
    • MFCD08691896
    • BS-38676
    • MDL: MFCD08691896
    • Inchi: 1S/C9H10BrNO2/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H2,11,12)
    • InChI Key: FVIIVIULKTZXPI-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1OC(C(N)=O)C

Computed Properties

  • Exact Mass: 242.98900
  • Monoisotopic Mass: 242.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • PSA: 52.32000
  • LogP: 2.40200

2-(2-Bromophenoxy)propanamide Security Information

2-(2-Bromophenoxy)propanamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(2-Bromophenoxy)propanamide Pricemore >>

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Additional information on 2-(2-Bromophenoxy)propanamide

Recent Advances in the Study of 2-(2-Bromophenoxy)propanamide (CAS: 915920-68-2) in Chemical Biology and Pharmaceutical Research

The compound 2-(2-Bromophenoxy)propanamide (CAS: 915920-68-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications and unique chemical properties. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development. The compound, characterized by its bromophenoxy moiety and propanamide backbone, has been explored for its role in modulating various biological pathways, making it a promising candidate for further investigation.

Recent studies have highlighted the synthetic routes to 2-(2-Bromophenoxy)propanamide, with a particular emphasis on optimizing yield and purity. One notable approach involves the coupling of 2-bromophenol with propanamide derivatives under mild conditions, yielding the target compound with high efficiency. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the synthesized product. These methodological advancements have facilitated the production of 2-(2-Bromophenoxy)propanamide in quantities sufficient for both in vitro and in vivo studies.

In terms of biological activity, preliminary research has demonstrated that 2-(2-Bromophenoxy)propanamide exhibits notable interactions with specific enzyme systems, particularly those involved in inflammatory and neurodegenerative pathways. For instance, the compound has shown inhibitory effects on cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory properties. Additionally, its ability to cross the blood-brain barrier has sparked interest in its application for treating central nervous system disorders. These findings are supported by molecular docking studies, which reveal favorable binding affinities with key protein targets.

Further investigations into the pharmacokinetic profile of 2-(2-Bromophenoxy)propanamide have revealed promising results. The compound demonstrates good oral bioavailability and a favorable half-life, making it suitable for further development as a therapeutic agent. Toxicological assessments conducted in animal models have indicated a relatively safe profile at therapeutic doses, with minimal off-target effects. These attributes position 2-(2-Bromophenoxy)propanamide as a viable candidate for preclinical development.

Looking ahead, the potential applications of 2-(2-Bromophenoxy)propanamide extend beyond its current scope. Researchers are exploring its utility in combination therapies, particularly in oncology, where its mechanism of action may complement existing treatments. Moreover, structural analogs of the compound are being synthesized to enhance its efficacy and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 2-(2-Bromophenoxy)propanamide (CAS: 915920-68-2) represents a compound of significant interest in chemical biology and pharmaceutical research. Its unique chemical properties, coupled with promising biological activity, underscore its potential as a therapeutic agent. Continued research efforts are essential to fully elucidate its mechanisms of action and to explore its applications in treating various diseases. This brief serves as a foundation for further investigation and collaboration within the scientific community.

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